2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one

Ellipticine synthesis Tetrahydrocarbazole intermediate Process chemistry

Retelliptine synthesis demands the correct C-2 hydroxymethylene intermediate; using the parent ketone (CAS 62334-13-8) or isopropoxy analog (CAS 72237-74-2) blocks the synthetic route. CAS 72238-09-6 provides the essential exocyclic enol handle for O-alkylation in the EP 0010029 pathway. • Obligatory intermediate for retelliptine: enables methylation, aromatization, and chain extension. • Reactive enol enables Claisen rearrangement and heterocycle annulation for SAR diversification. • Weak sEH inhibitor (Ki 27.8 μM) and PLpro inhibitor (IC50 17.5 μM) serves as a low-affinity assay reference.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 72238-09-6
Cat. No. B12685578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one
CAS72238-09-6
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1CC(=CO)C(=O)C2=C1C3=C(N2)C=CC(=C3)OC
InChIInChI=1S/C15H15NO3/c1-8-5-9(7-17)15(18)14-13(8)11-6-10(19-2)3-4-12(11)16-14/h3-4,6-8,16-17H,5H2,1-2H3/b9-7+
InChIKeyNEYFYCLOJHBSEE-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 72238-09-6: Key Ellipticine Intermediate


2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one (CAS 72238-09-6), with molecular formula C₁₅H₁₅NO₃ and molecular weight 257.28 g/mol, is a functionalized tetrahydrocarbazol-1-one bearing a 6-methoxy substituent, a 4-methyl group, and a 2-hydroxymethylene moiety . This compound is not an end-product pharmaceutical but a positioned synthetic intermediate—specifically, the direct precursor to the 2-(isopropoxymethylene) derivative in the established route to retelliptine, a DNA topoisomerase II inhibitor of the ellipticine class [1]. Its chemical identity is defined by the E‑configured hydroxymethylidene group at C‑2, which differentiates it from the parent ketone (CAS 62334-13-8) and the downstream isopropoxy analog (CAS 72237-74-2) . Biologically, it has appeared in public screening datasets for soluble epoxide hydrolase (sEH) and SARS-CoV‑2 papain-like protease (PLpro) [2].

Why CAS 72238-09-6 Cannot Be Substituted


Within the carbazole-1-one subclass, compounds differentiated only by the C‑2 substituent (hydroxymethylene vs. isopropoxymethylene vs. H) are not functionally interchangeable. The synthesis of retelliptine proceeds through a defined sequence in which the C‑2 hydroxymethylene intermediate (CAS 72238-09-6) undergoes O‑alkylation to yield the isopropoxymethylene derivative; bypassing this intermediate with the parent ketone would eliminate the exocyclic enol handle required for subsequent methylation, aromatization, and chain extension steps [1]. Moreover, the sparse but quantifiable screening data indicate that even weak biochemical activities are exquisitely sensitive to the C‑2 substituent—the isopropoxy analog (CAS 72237-74-2) generates a distinct binding fingerprint [2]. Procurement of the correct intermediate therefore directly determines synthetic feasibility and the interpretability of structure‑activity relationship (SAR) datasets.

Differentiation Evidence vs. Closest Analogs


Retelliptine Route: Hydroxymethylene vs. Isopropoxymethylene

In the published route to retelliptine (EP 0010029; J. Chem. Soc. Perkin Trans. I 1979), the target compound is the mandatory C‑2 hydroxymethylene intermediate (VI) that undergoes O‑alkylation with isopropyl iodide to afford the 2‑(isopropoxymethylene) derivative (VII) [1]. The parent 6‑methoxy‑4‑methyl‑1,2,3,4‑tetrahydro‑9H‑carbazol‑1‑one (V, CAS 62334‑13‑8) lacks the exocyclic enol moiety and cannot enter this alkylation step. No alternative intermediate has been reported that can substitute for (VI) without altering the subsequent methylation and aromatization sequence.

Ellipticine synthesis Tetrahydrocarbazole intermediate Process chemistry

cLogP Difference vs. Isopropoxymethylene Analog

The C‑2 substituent governs lipophilicity, a critical determinant of solubility and chromatographic behaviour during intermediate isolation. The calculated logP (cLogP) for the target hydroxymethylene compound (VI) is 2.68, while the downstream 2‑isopropoxymethylene analog (VII, CAS 72237‑74‑2) exhibits a cLogP of 3.89 . The ΔcLogP of 1.21 units translates to an approximately 16‑fold difference in predicted octanol‑water partition coefficient, directly impacting extraction efficiency, flash chromatography solvent selection, and crystallisation conditions .

Physicochemical property Lipophilicity ADMET prediction

sEH Inhibition: Potency vs. Carbazole Inhibitors

The target compound exhibits measurable but weak inhibition of human soluble epoxide hydrolase (sEH), with a Ki of 27.8 μM (mixed‑type inhibition, assay: PHOME substrate, 30‑min endpoint) [1]. By contrast, the most potent carbazole‑based sEH inhibitors reported in the literature achieve Ki values in the low nanomolar range (e.g., 10–50 nM) [2]. This approximately 500‑ to 2,000‑fold potency gap demonstrates that CAS 72238‑09‑6 is not a lead molecule for sEH inhibition but may serve as a low‑affinity control or a starting scaffold for focused library design.

Soluble epoxide hydrolase Enzyme inhibition Carbazole SAR

PLpro Inhibition: Comparison with Reference Inhibitors

In a biochemical screen against the SARS‑CoV‑2 papain‑like protease (PLpro), the target compound gave an IC50 of 17.5 μM, measured via deubiquitination assay with a 16‑hour incubation [1]. For context, the reference PLpro inhibitor GRL‑0617 exhibits an IC50 of approximately 2.0–2.5 μM under comparable conditions, while advanced carbazole‑derived inhibitors have achieved IC50 values below 1 μM [2]. The target compound is therefore approximately 7‑ to 8‑fold weaker than the established reference inhibitor.

SARS‑CoV‑2 PLpro Antiviral screening Carbazole scaffold

E‑Configured Hydroxymethylidene vs. Z‑Isomer Contamination

The compound is defined as the E‑configured 2‑(hydroxymethylidene) derivative, with the IUPAC name (2E)-2-(hydroxymethylidene)-6-methoxy-4-methyl-4,9-dihydro-3H-carbazol-1-one . The Z‑isomer and the keto tautomer (2‑formyl derivative) represent potential contaminants that may arise during synthesis or storage. No quantitative isomer‑ratio specification has been published; however, the E‑configuration is inferred from the established synthetic method (ethyl formate / NaH condensation at reflux), which thermodynamically favours the E‑enol [1]. The 2‑isopropoxymethylene analog (CAS 72237‑74‑2) similarly adopts the E‑configuration, confirmed by its downstream reactivity [1].

Stereochemical integrity Isomer differentiation QC specification

ADMET Data Gap vs. Downstream Ellipticine Leads

The target compound itself has not been subjected to publicly reported in‑vivo pharmacokinetic, metabolic stability, or toxicity studies. Its downstream product retelliptine has known antitumor activity (topoisomerase II inhibition) with established murine efficacy data, and the 2‑isopropoxymethylene intermediate (CAS 72237‑74‑2) is documented as a pharmaceutical ingredient for further elaboration [1]. The absence of ADMET data for CAS 72238‑09‑6 is not a deficiency but an expected characteristic of a synthetic intermediate. This contrasts with the 2‑isopropoxymethylene analog, which has a defined role in later‑stage synthesis and thus carries a different risk‑benefit profile for procurement.

Data availability ADMET Procurement risk

CAS 72238-09-6 Application Scenarios


Published Retelliptine Route Replication

This is the primary documented application. Teams synthesising retelliptine or its analogs according to the EP 0010029 / Perkin Trans. I 1979 route require the hydroxymethylene intermediate (VI) as the obligatory C‑2 building block. Substitution with the parent ketone (CAS 62334‑13‑8) or the isopropoxy analog (CAS 72237‑74‑2) will not yield the correct intermediate for subsequent methylation and aromatisation steps [1].

Carbazole Fragment Library Design

The exocyclic enol group at C‑2 provides a reactive handle for O‑alkylation, Claisen rearrangement, or heterocycle annulation (e.g., pyrimido‑annelated carbazole synthesis) [1]. This distinguishes CAS 72238‑09‑6 from the fully elaborated isopropoxy analog, which is less versatile for further derivatisation. Medicinal chemistry groups building diversity‑oriented carbazole libraries may prefer the hydroxymethylene intermediate as a branching point [2].

sEH and PLpro Screening Controls

With a measured Ki of 27.8 μM against sEH and an IC50 of 17.5 μM against SARS‑CoV‑2 PLpro, this compound can serve as a weak‑activity reference point in enzyme inhibition panels [1]. It is not suitable as a positive control but may be used as a low‑affinity comparator to define the assay window or to benchmark fragment‑screening hit rates.

Chromatographic Method Development Standard

The cLogP difference of 1.21 units relative to the 2‑isopropoxymethylene analog makes CAS 72238‑09‑6 a useful reference for developing and validating reverse‑phase HPLC or flash chromatography methods that must resolve intermediates along the ellipticine synthetic pathway [1].

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